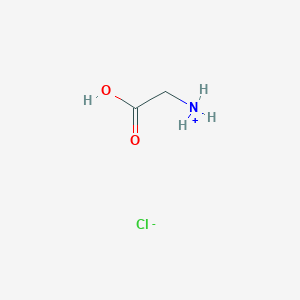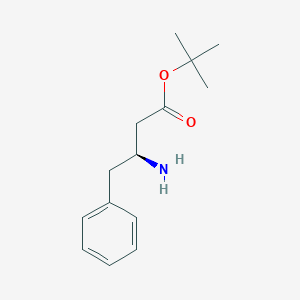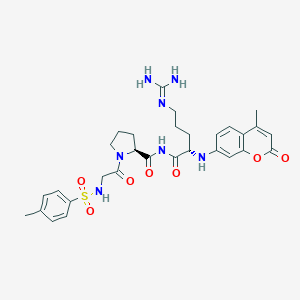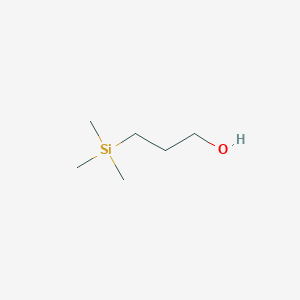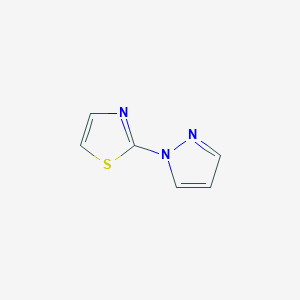
2-(1H-pyrazol-1-yl)thiazole
Descripción general
Descripción
2-(1H-pyrazol-1-yl)thiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that consists of a pyrazole and thiazole ring fused together. This compound has been synthesized using various methods and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
“2-(1H-pyrazol-1-yl)thiazole” derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant inhibitory activity against various microbial strains. For instance, certain derivatives possess high growth inhibitory activity at minimal inhibitory concentration (MIC) values, indicating their potential as effective antimicrobial agents .
Antioxidant Properties
These thiazole derivatives also exhibit antioxidant activities. Through assays like the DPPH free radical-scavenging assay, some compounds have demonstrated remarkable activity, suggesting their use as antioxidants in pharmaceutical formulations or as preservatives .
Antiviral Applications
Molecular docking studies have shown that “2-(1H-pyrazol-1-yl)thiazole” derivatives can interact with proteins associated with viruses, such as the COVID-19 main protease. This interaction suggests that these compounds could serve as potential inhibitors for viruses, including SARS-CoV-2, and may contribute to the discovery of new antiviral drugs .
Anti-Inflammatory and Analgesic Effects
Pyrazole-based compounds, including those with a thiazole moiety, are known to possess anti-inflammatory and analgesic properties. This makes them candidates for the development of new anti-inflammatory and pain-relief medications .
Anticancer Potential
The structural motifs of “2-(1H-pyrazol-1-yl)thiazole” are common in bioactive compounds with anticancer activities. Research into these compounds could lead to the development of novel anticancer therapies, as they may interfere with the proliferation of cancer cells .
Antileishmanial and Antimalarial Effects
Some derivatives of “2-(1H-pyrazol-1-yl)thiazole” have been evaluated for their antileishmanial and antimalarial activities. These studies are crucial as they contribute to the fight against parasitic diseases like leishmaniasis and malaria, which are major health concerns in various parts of the world .
Mecanismo De Acción
Target of Action
2-(1H-pyrazol-1-yl)thiazole and its derivatives have been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of these compounds are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively, which are communicable diseases affecting millions of people worldwide .
Mode of Action
The mode of action of 2-(1H-pyrazol-1-yl)thiazole involves interaction with its targets leading to significant changes. A molecular simulation study justified the potent in vitro antipromastigote activity of a derivative of this compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This interaction disrupts the normal functioning of the target organisms, leading to their death .
Biochemical Pathways
It is known that the compound interferes with the life cycle of the target organisms, disrupting their growth and reproduction
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability
Result of Action
The result of the action of 2-(1H-pyrazol-1-yl)thiazole is the inhibition of the growth and reproduction of the target organisms, leading to their death . This results in the alleviation of the symptoms of the diseases caused by these organisms, namely leishmaniasis and malaria .
Propiedades
IUPAC Name |
2-pyrazol-1-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c1-2-8-9(4-1)6-7-3-5-10-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMRJHRHQBPLPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What biological activities have been reported for 2-(1H-pyrazol-1-yl)thiazole derivatives?
A1: Research indicates that 2-(1H-pyrazol-1-yl)thiazole derivatives exhibit promising antifungal and antibacterial activities. Studies have demonstrated their efficacy against various fungal strains, including Bremia lactuca, Sphaerotheca fuliginea, and Botrytis cinerea []. Additionally, these compounds have shown activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) [].
Q2: How does the structure of 2-(1H-pyrazol-1-yl)thiazole influence its biological activity?
A2: Structure-activity relationship (SAR) studies have revealed that modifications to the 2-(1H-pyrazol-1-yl)thiazole scaffold can significantly impact its biological activity. For instance, introducing long alkyl chains at the 3-position of the pyrazole ring, along with the presence of a trifluoromethyl group at the 5-position, has been associated with enhanced antibacterial and antifungal properties []. Similarly, incorporating various amide substituents at the 5-position of the thiazole ring has been shown to influence fungicidal activity against specific plant pathogens [].
Q3: What synthetic approaches are commonly employed to prepare 2-(1H-pyrazol-1-yl)thiazole derivatives?
A3: A common strategy for synthesizing 2-(1H-pyrazol-1-yl)thiazoles involves a multi-step process. Initially, a [3+2] cyclocondensation reaction between a substituted 1,1,1-trifluoro-4-methoxyalk-3-en-2-one and a semicarbazide or thiosemicarbazide yields a 1H-pyrazole intermediate []. This intermediate can be further reacted with a suitable electrophile, such as 2-bromoacetophenone, to form the desired 2-(1H-pyrazol-1-yl)thiazole scaffold through another [3+2] cyclocondensation [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





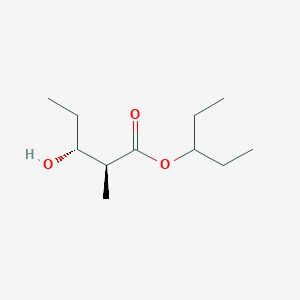

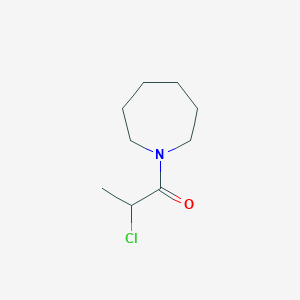
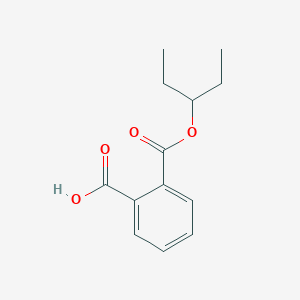
![3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde](/img/structure/B47023.png)

